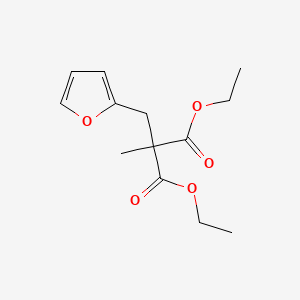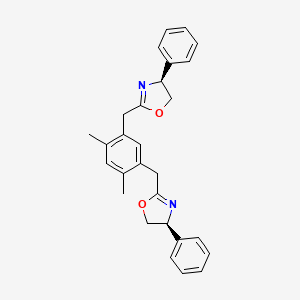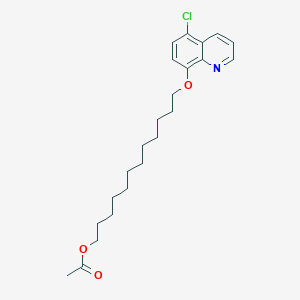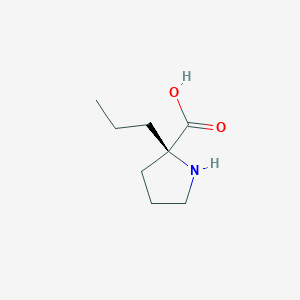
3-(Diphenylphosphanyl)-2-(methoxymethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde is an organic compound that belongs to the class of phosphine aldehydes. This compound is characterized by the presence of a diphenylphosphino group and a methoxymethoxy group attached to a benzaldehyde core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde typically involves the introduction of the diphenylphosphino group and the methoxymethoxy group onto a benzaldehyde framework. One common method involves the reaction of 3-bromo-2-(methoxymethoxy)benzaldehyde with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or toluene, and requires heating to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diphenylphosphino group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Palladium or platinum catalysts are often used to facilitate substitution reactions involving the diphenylphosphino group.
Major Products
Oxidation: 3-(Diphenylphosphino)-2-(methoxymethoxy)benzoic acid.
Reduction: 3-(Diphenylphosphino)-2-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde in catalysis involves the coordination of the diphenylphosphino group to a transition metal center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating the formation of new chemical bonds. The aldehyde group can also undergo reactions that contribute to the overall reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Diphenylphosphino)propanal: Similar structure but lacks the methoxymethoxy group.
4-Hydroxy-3-methoxybenzaldehyde: Similar aldehyde functionality but different substituents on the benzene ring.
3-(Diethoxymethyl)benzaldehyde: Similar aldehyde functionality but different substituents on the benzene ring.
Uniqueness
3-(Diphenylphosphino)-2-(methoxymethoxy)benzaldehyde is unique due to the presence of both the diphenylphosphino and methoxymethoxy groups, which confer distinct reactivity and coordination properties. This makes it a valuable compound in the synthesis of complex molecules and in catalytic applications.
Eigenschaften
CAS-Nummer |
185019-68-5 |
|---|---|
Molekularformel |
C21H19O3P |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
3-diphenylphosphanyl-2-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C21H19O3P/c1-23-16-24-21-17(15-22)9-8-14-20(21)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15H,16H2,1H3 |
InChI-Schlüssel |
QZMSQMQLEKXTNK-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)

![2-Allylbenzo[d]isoxazol-3(2h)-one](/img/structure/B15210088.png)

![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)

![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)



![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)



